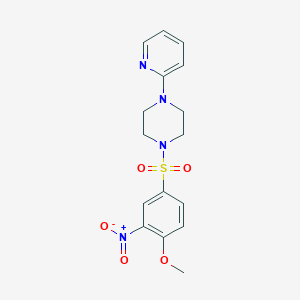

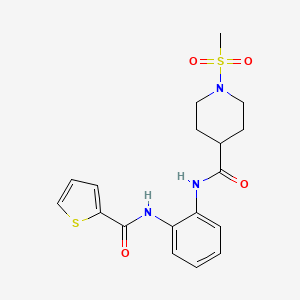

![molecular formula C9H15ClN2O2 B2490393 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide CAS No. 86273-53-2](/img/structure/B2490393.png)

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide and its derivatives typically involves multiple steps that may include reactions such as acylation, chlorination, and the use of chiral amino acids for introducing various substituents. For example, the synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides involves modifications at the carbon adjacent to the amide nitrogen (C1) and has been explored for the development of selective kappa-opioid agonists (Barlow et al., 1991). Another method described involves a straightforward route from unsubstituted indole to various indol-3-yl-2-oxo acetamides, indicating the versatility in the synthesis approaches for compounds within this chemical class (Knaack et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of this compound derivatives has been facilitated by techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These analyses reveal details about bond lengths, angles, and the overall 3D arrangement of atoms within the molecules. For instance, crystal structure determination of closely related compounds has highlighted the orientation of various substituents and their interactions within the crystal lattice, providing insights into the molecular conformation and potential interaction sites for biological activity (Saravanan et al., 2016).

Chemical Reactions and Properties

This compound and its analogs undergo various chemical reactions, including cyclization, oxidation, and reactions with amines, leading to the formation of a wide range of derivatives with diverse biological activities. These reactions not only expand the chemical space of this compound class but also enable the fine-tuning of their physical and chemical properties for potential therapeutic applications. Oxidative reactions, for instance, have been explored for generating new derivatives with specific structural features (Pailloux et al., 2007).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are crucial for their formulation and application in various fields. The solubility in different solvents, for example, is essential for their use in medicinal chemistry, where solubility can significantly affect a compound's bioavailability and pharmacokinetics. Studies have also focused on the crystal packing and hydrogen bonding within the crystal structure to understand the solid-state properties of these compounds (Jansukra et al., 2021).

Aplicaciones Científicas De Investigación

Synthesis of Derivatives and Complexes

- The compound has been utilized in the synthesis of diverse derivatives, such as fused imidazoles. Specifically, dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride has been a method to synthesize 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, leading to various derivatives via the introduction and modification of a substituent in the 3-position. This process also allows for the removal of the chlorine atom in the 2-position by hydrogenation over Raney nickel (Kavina, Sizov, & Yakovlev, 2018).

- Intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides has led to the formation of 3-(heteroarylsulfanyl)- and 3-sulfanylpyridin-2(1H)-ones, demonstrating the compound's versatility in creating complex structures with potential applications in various scientific domains (Savchenko et al., 2020).

Role in Neuroprotection

- N-acylaminophenothiazines derived from similar structures have shown promising neuroprotective properties, selectively inhibiting butyrylcholinesterase, protecting neurons against damage from free radicals, and displaying low toxicity. These properties highlight the potential therapeutic applications of related compounds in treating neurodegenerative diseases like Alzheimer's (González-Muñoz et al., 2011).

Applications in Organic Synthesis and Characterization

- The compound has been instrumental in the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, showcasing its importance in the development of new molecules with potential antimicrobial properties (Debnath & Ganguly, 2015).

- Efficient synthetic routes utilizing this compound have led to the creation of pyrrole derivatives with potential importance in medicinal chemistry and other branches of chemical research (Dawadi & Lugtenburg, 2011).

Mecanismo De Acción

Target of Action

It is a member of the pyrrolidone family of compounds, which are known for their ability to form strong hydrogen bonds and interact with proteins and other molecules .

Mode of Action

The compound has been shown to inhibit the activity of enzymes and other proteins, as well as to affect the structure and dynamics of cellular membranes . This suggests that the compound may act by binding to these proteins and altering their function, leading to changes in cellular processes.

Result of Action

The compound’s action results in the inhibition of enzyme activity and alterations in the structure and dynamics of cellular membranes . Additionally, it can affect the expression of certain genes and the activity of certain cellular pathways . These changes can have various effects on the cell, depending on the specific proteins and pathways involved.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide has been used to study the structure and function of proteins, enzymes, and cellular membranes . It has been shown to inhibit the activity of enzymes and other proteins, as well as to affect the structure and dynamics of cellular membranes .

Cellular Effects

This compound can affect the expression of certain genes and the activity of certain cellular pathways . It has been shown to be effective against infant cancer as a selective inhibitor of the enzyme adenosine kinase, which is involved in the regulation of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2O2/c10-7-8(13)11-4-2-6-12-5-1-3-9(12)14/h1-7H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZRWOYPNCNMRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490311.png)

![N-[2-[(5E)-5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2490316.png)

![4-[1-(3-Ethoxycyclobutyl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2490319.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2490321.png)

![2-hydroxy-8-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2490322.png)

![methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2490324.png)

![5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one](/img/structure/B2490328.png)